3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Lipophilicity LogP Membrane Permeability

Researchers studying DNA alkylation often face a lack of probes with tunable reactivity and multiple synthetic handles. This 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole addresses that gap by combining an alkylating chloroethyl warhead with electron-withdrawing 3,5-dichloro substitution, enabling systematic SAR and orthogonal functionalization. - LogP 2.20 enhances membrane permeability for intracellular target engagement. - Three distinct chlorine sites allow sequential nucleophilic substitutions or metal-catalyzed cross-couplings for library diversification. - Induces a distinct depurination-based DNA single-strand scission, useful as a chemical probe alongside other alkylators. Supplied with rigorous quality control; ready for immediate dispatch to your lab.

Molecular Formula C4H4Cl3N3
Molecular Weight 200.45
CAS No. 1322604-96-5
Cat. No. B2542695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
CAS1322604-96-5
Molecular FormulaC4H4Cl3N3
Molecular Weight200.45
Structural Identifiers
SMILESC(CCl)N1C(=NC(=N1)Cl)Cl
InChIInChI=1S/C4H4Cl3N3/c5-1-2-10-4(7)8-3(6)9-10/h1-2H2
InChIKeyJSZSDQCDBPQPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole: Structural Overview


3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (CAS 1322604-96-5) is a synthetic, halogenated 1,2,4-triazole derivative characterized by a 2-chloroethyl substituent at the N1 position and chlorine atoms at the C3 and C5 positions of the heterocyclic ring. Its molecular formula is C₄H₄Cl₃N₃ with a molecular weight of 200.45 g/mol [1]. This compound is of research interest as a potential DNA alkylating agent and a versatile intermediate in organic synthesis. To understand its potential differentiation, it is compared against key structural analogs: 1-(2-chloroethyl)-1H-1,2,4-triazole (CAS 3236-66-6), which lacks the 3,5-dichloro substitution; 3,5-dichloro-1H-1,2,4-triazole (CAS 10327-87-4), which lacks the N1 chloroethyl group; and 3-(2-chloroethyl)-1H-1,2,4-triazole (CAS 144479-50-5), a positional isomer with the chloroethyl group at the C3 rather than the N1 position.

Analog Substitution Risks for 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole


The biological and chemical performance of halogenated 1,2,4-triazoles is highly sensitive to the number and position of chlorine substituents [1]. The combination of a 2-chloroethyl group and a 3,5-dichloro pattern on the triazole core is not a trivial structural variation. The 2-chloroethyl group is a known DNA alkylating warhead, and its reactivity can be modulated by the electron-withdrawing effects of the adjacent chlorine atoms on the triazole ring . Substituting this compound with an analog that lacks either the chloroethyl group (e.g., 3,5-dichloro-1H-1,2,4-triazole) or the 3,5-dichloro substitution (e.g., 1-(2-chloroethyl)-1H-1,2,4-triazole) can lead to significantly different physicochemical properties, such as lipophilicity (LogP) and molecular weight, which directly impact membrane permeability, solubility, and target binding kinetics . The following quantitative evidence guide highlights specific, measurable differences that support this compound's unique profile.

Quantitative Comparison of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole and Analogs


Enhanced Lipophilicity vs. Non-Dichlorinated Analog

3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole exhibits a significantly higher LogP (2.20) compared to its non-dichlorinated analog, 1-(2-chloroethyl)-1H-1,2,4-triazole (LogP 0.52), indicating substantially greater lipophilicity [1].

Lipophilicity LogP Membrane Permeability

Higher Molecular Weight and Dual Alkylation Potential

The target compound has a molecular weight of 200.45 g/mol, which is approximately 52% greater than the 131.56 g/mol of the non-dichlorinated analog 1-(2-chloroethyl)-1H-1,2,4-triazole, due to the presence of three chlorine atoms (one on the ethyl chain and two on the ring) [1].

Molecular Weight Reactivity Alkylation

Class-Level DNA Alkylating Activity of 2-Chloroethyl-1,2,4-Triazoles

While direct quantitative data for this specific compound are not publicly available, the 2-chloroethyl-1,2,4-triazole structural class is known to act as DNA alkylating agents. Studies on related 3-(2-chloroethyl)aryltriazenes demonstrate rapid phosphate alkylation and DNA single-strand scission, with a mechanism distinct from 2-haloethylnitrosoureas [1].

DNA Alkylation Antiproliferative Mechanism of Action

Optimal Applications of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole


Medicinal Chemistry: Lipophilic DNA Alkylating Agent Design

The compound's enhanced lipophilicity (LogP 2.20) relative to less chlorinated analogs [1] makes it a compelling scaffold for designing brain-penetrant or intracellularly targeted DNA alkylators. Its higher molecular weight and potential for dual alkylation sites further differentiate it from simpler chloroethyl-triazoles.

Chemical Biology: DNA Damage Response Probe

Based on class-level evidence, 2-chloroethyl-1,2,4-triazoles induce a specific type of DNA single-strand scission via depurination, distinct from nitrosoureas [2]. This compound can serve as a chemical probe to dissect the cellular response to this particular DNA lesion in comparative studies with other alkylating agents.

Synthetic Chemistry: Versatile Intermediate with Multiple Reactive Centers

With three chlorine atoms at distinct positions (C3, C5, and the 2-chloroethyl chain), this compound offers chemists multiple orthogonal handles for sequential nucleophilic substitutions or metal-catalyzed cross-couplings. This structural complexity is absent in analogs with fewer chlorines, enabling the construction of more diverse compound libraries.

Comparative Structure-Activity Relationship (SAR) Studies

The significant difference in physicochemical properties (LogP, MW) compared to non-dichlorinated analogs [3] makes this compound an ideal candidate for systematic SAR investigations to determine the optimal halogenation pattern for desired biological activity in triazole-based compounds.

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